3-Octene, 1-bromo-, (3E)-
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Overview
Description
(E)-1-Bromo-3-octene is an organic compound with the molecular formula C8H15Br. It is a brominated alkene, characterized by the presence of a bromine atom attached to the first carbon of an octene chain. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, giving the molecule a specific geometric structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-1-Bromo-3-octene can be synthesized through various methods, including:
Addition of Hydrogen Bromide to 1-Octyne: This method involves the addition of hydrogen bromide (HBr) to 1-octyne under controlled conditions to yield (E)-1-Bromo-3-octene.
Bromination of 1-Octene: Another method involves the bromination of 1-octene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator to produce (E)-1-Bromo-3-octene.
Industrial Production Methods: In industrial settings, the production of (E)-1-Bromo-3-octene typically involves large-scale bromination reactions, where 1-octene is treated with bromine or N-bromosuccinimide under optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-1-Bromo-3-octene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, (E)-1-Bromo-3-octene can undergo elimination to form 1-octene.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Meta-chloroperoxybenzoic acid (mCPBA) for epoxidation.
Major Products:
Substitution: 1-Octanol.
Elimination: 1-Octene.
Oxidation: 1,2-Epoxy-3-octene.
Scientific Research Applications
(E)-1-Bromo-3-octene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated alkenes.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-1-Bromo-3-octene involves its reactivity as a brominated alkene. The bromine atom serves as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds. The double bond in the molecule also allows for various addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
(Z)-1-Bromo-3-octene: The geometric isomer with substituents on the same side of the double bond.
1-Bromo-2-octene: A positional isomer with the bromine atom on the second carbon.
1-Bromo-4-octene: Another positional isomer with the bromine atom on the fourth carbon.
Uniqueness: (E)-1-Bromo-3-octene is unique due to its specific (E)-configuration, which imparts distinct chemical properties and reactivity compared to its isomers. This configuration can influence the compound’s behavior in chemical reactions and its interactions with other molecules.
Properties
CAS No. |
53155-10-5 |
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Molecular Formula |
C8H15Br |
Molecular Weight |
191.11 g/mol |
IUPAC Name |
(E)-1-bromooct-3-ene |
InChI |
InChI=1S/C8H15Br/c1-2-3-4-5-6-7-8-9/h5-6H,2-4,7-8H2,1H3/b6-5+ |
InChI Key |
NYKRPDPOVZMFOO-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCBr |
Canonical SMILES |
CCCCC=CCCBr |
Origin of Product |
United States |
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